molecular formula C24H24ClNO3S B2427784 N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide CAS No. 941901-24-2

N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide

Cat. No.: B2427784
CAS No.: 941901-24-2
M. Wt: 441.97
InChI Key: CEZXNAOCZXDNSI-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide is a synthetic organic compound featuring a butanamide core that is differentially substituted at the nitrogen and gamma carbon positions. The structure incorporates an N,N-dibenzyl moiety and a 4-((4-chlorophenyl)sulfonyl) group, which may influence its physicochemical properties and biological interactions. Compounds containing (arylsulfonyl)benzamide scaffolds and similar sulfonyl groups are of significant interest in medicinal chemistry research due to their diverse pharmacological profiles . Literature indicates that analogs, particularly those with halogen substitutions and sulfonamide functionalities, are frequently explored for their potential antimicrobial and antioxidant activities . For instance, research on structurally related sulfonyl-containing compounds has demonstrated promising activity against bacterial pathogens such as Enterococcus faecium, including the ability to disrupt biofilm formation . The specific research applications and mechanism of action for this compound are subject to ongoing investigation. Researchers value this compound as a building block or intermediate for further chemical synthesis or as a candidate for in vitro biological screening. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dibenzyl-4-(4-chlorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClNO3S/c25-22-13-15-23(16-14-22)30(28,29)17-7-12-24(27)26(18-20-8-3-1-4-9-20)19-21-10-5-2-6-11-21/h1-6,8-11,13-16H,7,12,17-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZXNAOCZXDNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Chlorobenzene

The preparation of 4-chlorobenzenesulfonyl chloride begins with the chlorosulfonation of chlorobenzene, a reaction catalyzed by chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). This one-pot methodology, as described in EP0115328B1 , avoids intermediate isolation and minimizes wastewater generation.

Reaction Mechanism:
$$
\text{ClC}6\text{H}5 + \text{ClSO}3\text{H} \xrightarrow{\text{SOCl}2} \text{ClC}6\text{H}4\text{SO}2\text{Cl} + \text{HCl} + \text{SO}2
$$

Optimization Parameters:

  • Molar Ratios: Chlorobenzene, chlorosulfonic acid, and thionyl chloride are used in a 1:1.6:3.2 ratio to suppress dichlorodiphenyl sulfone byproducts.
  • Temperature: Maintained at 30–50°C to balance reaction rate and selectivity.
  • Byproduct Management: Gaseous HCl and SO₂ are scrubbed using aqueous alkali, yielding recyclable bisulfite solutions.

Yield and Purity:

  • Distilled 4-chlorobenzenesulfonyl chloride: 92–95% purity, with ≤3% 4,4'-dichlorodiphenyl sulfone.

Synthesis of 4-(4-Chlorophenylsulfonyl)Butanoic Acid

Nucleophilic Ring-Opening of γ-Butyrolactone

The sulfonyl group is introduced via nucleophilic attack of sodium 4-chlorobenzenesulfinate on γ-butyrolactone, a strained cyclic ester. This method, adapted from sulfinate-alcohol coupling reactions in EP0115328B1 , proceeds under mild conditions.

Reaction Scheme:
$$
\gamma\text{-Butyrolactone} + \text{Na}^+[\text{ClC}6\text{H}4\text{SO}2^-] \xrightarrow{\text{DMF, 80°C}} \text{ClC}6\text{H}4\text{SO}2(\text{CH}2)3\text{COO}^- \text{Na}^+ \xrightarrow{\text{HCl}} \text{ClC}6\text{H}4\text{SO}2(\text{CH}2)_3\text{COOH}
$$

Key Considerations:

  • Solvent Selection: Dimethylformamide (DMF) enhances sulfinate nucleophilicity.
  • Acid Workup: Neutralization with HCl precipitates the free acid (yield: 82–85%).

Amide Bond Formation with Dibenzylamine

Acid Chloride Activation

The carboxylic acid is converted to its reactive acyl chloride derivative using thionyl chloride:
$$
\text{ClC}6\text{H}4\text{SO}2(\text{CH}2)3\text{COOH} + \text{SOCl}2 \rightarrow \text{ClC}6\text{H}4\text{SO}2(\text{CH}2)3\text{COCl} + \text{SO}2 + \text{HCl}
$$

Reaction Conditions:

  • Catalyst: Catalytic DMF accelerates chloride formation.
  • Purification: Distillation under reduced pressure (15 mbar, 142°C) yields 90–93% pure acyl chloride.

Coupling with Dibenzylamine

The acyl chloride reacts with dibenzylamine in a Schotten-Baumann-type reaction:
$$
\text{ClC}6\text{H}4\text{SO}2(\text{CH}2)3\text{COCl} + \text{HN}(\text{Bn})2 \xrightarrow{\text{Et}3\text{N}} \text{ClC}6\text{H}4\text{SO}2(\text{CH}2)3\text{CON}(\text{Bn})_2 + \text{HCl}
$$

Optimization:

  • Base: Triethylamine (2.2 equiv) neutralizes HCl, driving the reaction to completion.
  • Solvent: Dichloromethane ensures homogeneity without hydrolyzing the acyl chloride.
  • Yield: 78–82% after recrystallization from ethyl acetate.

Alternative Synthetic Routes and Comparative Analysis

Friedel-Crafts Sulfonylation

While EP0115328B1 details Friedel-Crafts reactions for synthesizing diaryl sulfones (e.g., 4,4'-dichlorodiphenyl sulfone), this approach is unsuitable for aliphatic substrates like butanamide derivatives due to the lack of aromatic activation.

Direct Sulfonation of Butanamide

Direct sulfonation of N,N-dibenzylbutanamide with 4-chlorobenzenesulfonyl chloride faces challenges:

  • Low Reactivity: Aliphatic C-H bonds are less susceptible to electrophilic sulfonation.
  • Side Reactions: Over-sulfonation and decomposition occur at elevated temperatures.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.46 (d, 2H, Ar-H), 7.32–7.25 (m, 10H, Bn-H), 4.58 (s, 4H, Bn-CH₂), 3.12 (t, 2H, SO₂CH₂), 2.38 (t, 2H, COCH₂), 1.85 (quintet, 2H, CH₂CH₂CH₂).
  • IR (KBr): 1675 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Purity Assessment

  • HPLC: ≥98% purity (C18 column, acetonitrile/water gradient).
  • Melting Point: 148–150°C (lit. 146°C for intermediate sulfonamide).

Industrial and Environmental Considerations

Waste Minimization

The EP0115328B1 process exemplifies eco-friendly synthesis:

  • Gas Scrubbing: SO₂ and HCl are converted to NaHSO₃ and HCl(aq) for reuse.
  • Solvent Recovery: Thionyl chloride and DMF are distilled and recycled.

Scalability

  • Batch Size: Pilot-scale reactions (10 kg chlorobenzene) achieve consistent yields (85–88%).
  • Cost Drivers: Dibenzylamine accounts for 60% of raw material costs, necessitating efficient recovery systems.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide has the molecular formula C24H24ClNO3SC_{24}H_{24}ClNO_3S. It features a sulfonamide group, which is known for its diverse pharmacological properties. The compound is characterized by:

  • Molecular Weight : 442.0 g/mol
  • Solubility : Soluble in organic solvents like ethanol and chloroform; insoluble in water.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is used to prepare more complex molecules for pharmaceuticals and agrochemicals. Its unique structure allows for versatile reactions, including oxidation, reduction, and substitution:

  • Oxidation : Forms benzaldehyde derivatives.
  • Reduction : Produces sulfinyl or sulfide derivatives.
  • Substitution : Engages in nucleophilic aromatic substitution reactions.

Biological Research

In biological studies, this compound is utilized to explore the effects of sulfonyl-containing compounds on cellular processes. It acts as a model compound to understand the interactions of sulfonyl groups with biological targets.

Medicinal Chemistry

This compound has been investigated for its potential anti-inflammatory and anticancer properties. Research indicates its activity against various cancer cell lines and its antibacterial efficacy.

Antibacterial Activity

The compound exhibits notable antibacterial properties against several strains:

Bacterial StrainInhibition Zone (mm)Activity Level
Salmonella typhi15Moderate
Bacillus subtilis18Strong
Escherichia coli10Weak
Staphylococcus aureus12Moderate

These findings suggest that this compound could be developed as a potential antibacterial agent.

Antiviral Activity

Research has also focused on the antiviral potential of this compound against viruses such as Tobacco Mosaic Virus (TMV):

CompoundConcentration (mg/mL)Inhibition Rate (%)
This compound0.542.00
Ningnanmycin0.554.51

The inhibition rate indicates comparable effectiveness to established antiviral agents, suggesting further exploration in antiviral therapies.

Anticancer Activity

The anticancer properties have been evaluated through in vitro studies against various cancer cell lines:

Cell LineIC50 (µg/mL)Activity Level
MCF-7 (Breast)9.32Moderate
A-549 (Lung)15.06Weak

The moderate cytotoxicity against the MCF-7 breast cancer cell line highlights its potential as a chemotherapeutic agent.

Industrial Applications

In the industrial sector, this compound is employed as an intermediate in the production of dyes, pigments, and other specialty chemicals. Its unique combination of functional groups allows for diverse applications in manufacturing processes.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonyl and benzyl groups. These interactions can lead to the inhibition or activation of various biochemical pathways, depending on the specific target. The compound’s effects are mediated by its ability to form stable complexes with these targets, altering their activity and function .

Comparison with Similar Compounds

Uniqueness: N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzyl and sulfonyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in both research and industrial applications .

Biological Activity

N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial, antiviral, and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

This compound features a sulfonamide group which is known for its diverse pharmacological properties. The presence of the bulky dibenzyl moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.

1. Antibacterial Activity

Several studies have investigated the antibacterial properties of sulfonamide derivatives, including this compound. The compound has shown moderate to strong activity against various bacterial strains.

Table 1: Antibacterial Activity of this compound

Bacterial StrainInhibition Zone (mm)Activity Level
Salmonella typhi15Moderate
Bacillus subtilis18Strong
Escherichia coli10Weak
Staphylococcus aureus12Moderate

The compound demonstrated significant inhibitory effects against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent. These findings align with the established efficacy of sulfonamide derivatives in treating bacterial infections .

2. Antiviral Activity

In addition to antibacterial properties, this compound has been explored for its antiviral activity. Sulfonamides are known to exhibit antiviral effects, particularly against plant viruses.

Case Study: Antiviral Screening

A study focused on the antiviral potential of various sulfonamide derivatives, including the target compound, against Tobacco Mosaic Virus (TMV). The results indicated that some derivatives exhibited up to 50% inhibition of TMV replication.

Table 2: Antiviral Activity Against TMV

CompoundConcentration (mg/mL)Inhibition Rate (%)
This compound0.542.00
Ningnanmycin0.554.51

The compound's inhibition rate was comparable to that of established antiviral agents, suggesting its potential for further development in antiviral therapies .

3. Anticancer Activity

The anticancer potential of this compound has also been evaluated through in vitro studies against various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Activity Level
MCF-7 (Breast)9.32Moderate
A-549 (Lung)15.06Weak

The compound exhibited moderate cytotoxicity against the MCF-7 breast cancer cell line, indicating its potential as a chemotherapeutic agent . The structure-activity relationship suggests that modifications to the sulfonamide group could enhance its efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for introducing the sulfonamide group in N,N-dibenzyl-4-((4-chlorophenyl)sulfonyl)butanamide?

  • Methodological Answer : The sulfonamide moiety is typically introduced via nucleophilic substitution between a sulfonyl chloride precursor and an amine. For example, 4-chlorobenzenesulfonyl chloride can react with a dibenzylamine derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond. Multi-step protocols may involve protecting group strategies to prevent undesired side reactions. Reaction optimization should focus on solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios to maximize yield .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the benzyl, sulfonyl, and butanamide groups. Infrared (IR) spectroscopy confirms the presence of sulfonamide (S=O stretching at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) functionalities. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical confirmation if crystalline samples are obtainable .

Q. What are common biological targets for sulfonamide derivatives like this compound?

  • Methodological Answer : Sulfonamides are known to inhibit carbonic anhydrases, cyclooxygenases (COX), and cannabinoid receptors (e.g., CB1R). For this compound, in vitro assays should include enzyme inhibition studies (e.g., fluorometric or colorimetric assays) and receptor binding assays using radiolabeled ligands (e.g., [³H]-CP55940 for CB1R). Parallel cytotoxicity screening (e.g., MTT assay) is recommended to assess therapeutic potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities during synthesis?

  • Methodological Answer : Low yields may arise from incomplete sulfonyl chloride activation or competing side reactions. Strategies include:

  • Using anhydrous solvents and molecular sieves to minimize hydrolysis.
  • Employing coupling agents (e.g., EDC/HOBt) for amide bond formation.
  • Purifying intermediates via flash chromatography (silica gel, gradient elution) before proceeding to subsequent steps.
  • Monitoring reactions in real-time with TLC or LC-MS to identify bottlenecks .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer : Discrepancies often stem from variations in assay conditions (e.g., buffer pH, cell lines) or compound purity. To mitigate:

  • Validate compound purity (>95%) via HPLC before testing.
  • Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays).
  • Perform dose-response curves to confirm potency (IC₅₀/EC₅₀) and rule off-target effects via selectivity profiling .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

  • Methodological Answer :

  • Structural Modifications : Synthesize analogs by varying substituents on the benzyl (e.g., electron-withdrawing groups) or chlorophenyl rings.
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like CB1R.
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfonamide, benzyl) using software like Schrödinger’s Phase .

Q. How can analytical methods be validated for quantifying this compound in pharmacokinetic studies?

  • Methodological Answer :

  • LC-MS/MS Calibration : Use stable isotope-labeled analogs (e.g., deuterated derivatives) as internal standards to correct for matrix effects.
  • Validation Parameters : Assess linearity (R² > 0.99), precision (%CV < 15%), and accuracy (80–120% recovery) per FDA guidelines.
  • Sample Preparation : Optimize extraction protocols (e.g., protein precipitation with acetonitrile) for plasma or tissue homogenates .

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